molecular formula C6H14N2O B8698126 2,2-Dimethylbutanehydrazide

2,2-Dimethylbutanehydrazide

Cat. No.: B8698126
M. Wt: 130.19 g/mol
InChI Key: NIIGLPLCEWVSRS-UHFFFAOYSA-N
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Description

2,2-Dimethylbutanehydrazide is a hydrazide derivative of 2,2-dimethylbutanoic acid, where the hydroxyl group of the carboxylic acid is replaced by a hydrazine (-NH-NH2) moiety. Its structure features a branched aliphatic chain with two methyl groups on the second carbon (C2) of the butane backbone. Characterization methods such as FTIR, NMR spectroscopy, and X-ray crystallography are commonly employed for structural elucidation .

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

2,2-dimethylbutanehydrazide

InChI

InChI=1S/C6H14N2O/c1-4-6(2,3)5(9)8-7/h4,7H2,1-3H3,(H,8,9)

InChI Key

NIIGLPLCEWVSRS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(=O)NN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrazides

Structural and Physical Properties

The table below compares 2,2-Dimethylbutanehydrazide (inferred data) with other hydrazide derivatives documented in the literature:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties Applications/Activities Reference
This compound C₆H₁₄N₂O 130.19 g/mol Aliphatic (2,2-dimethyl) Likely low melting point, moderate solubility in organic solvents Potential ligand for metal coordination
BPAH (N′-benzylidene-2-phenylacetohydrazide) C₁₅H₁₄N₂O 238.28 g/mol Aromatic (benzylidene, phenyl) Crystalline solid; characterized by FTIR/NMR BSA binding studies
HBPAH (N’-(2-hydroxybenzylidene)-2-phenylacetohydrazide) C₁₅H₁₄N₂O₂ 254.28 g/mol Aromatic + hydroxyl group Enhanced polarity; antioxidant activity inferred Antioxidant, protein interaction
(E)-2,4-Dimethyl-N′-(2-methylbenzylidene)benzohydrazide C₁₇H₁₈N₂O 266.34 g/mol Aromatic (methyl-substituted) Dihedral angle: 88.45° between phenyl rings; stable crystal structure Bioactivity (unexplored)
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-[(E)-(2,3-dichlorophenyl)methylene]acetohydrazide C₁₆H₁₂Cl₂N₄OS₂ 435.34 g/mol Heterocyclic (benzothiazole, Cl) High molecular weight; sulfur enhances electronic properties Metal coordination, medicinal chemistry


Key Observations :

  • Aliphatic vs. Aromatic Substituents : this compound’s aliphatic groups likely result in lower melting points and higher hydrophobicity compared to aromatic hydrazides like BPAH or HBPAH .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl in ) or heterocycles (e.g., benzothiazole in ) enhance stability and reactivity, whereas methyl groups may sterically hinder interactions .
Antioxidant Activity

Hydrazides with phenolic or heterocyclic substituents (e.g., HBPAH) exhibit radical scavenging properties. For instance, HBPAH’s hydroxyl group may donate hydrogen atoms to neutralize radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl), as observed in structurally similar compounds . In contrast, this compound’s lack of aromaticity may limit such activity unless modified with functional groups.

Protein Binding

Aromatic hydrazides like BPAH and HBPAH bind to bovine serum albumin (BSA), a model protein, through hydrophobic and hydrogen-bonding interactions . The aliphatic nature of this compound may reduce binding affinity compared to these analogs.

Coordination Chemistry

Hydrazides with N,O-bidentate or sulfur-containing groups (e.g., ) form stable metal complexes. For example, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide acts as a ligand for Cu(II) and Co(II) ions .

Industrial and Pharmaceutical Relevance

  • Fluorinated Analogs : Compounds like 2,2-Difluorocyclopropanecarboxylic acid () highlight the role of fluorine in enhancing metabolic stability and lipophilicity. Incorporating fluorine into hydrazides could improve drug bioavailability .

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